
1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)- is a heterocyclic compound that features a seven-membered ring containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)- can be achieved through several methods. One common approach involves the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones . This reaction typically requires specific conditions, such as the presence of a reducing agent like lithium aluminium hydride, to afford the corresponding saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of one-pot synthesis and multicomponent reactions, can be applied to scale up the production of 1H-Azepine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and catalysts (e.g., proline and AlCl3 for Michael addition reactions) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield saturated heterocycles, while substitution reactions can produce a variety of substituted azepine derivatives .
Applications De Recherche Scientifique
1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)- involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the compound’s structure and the functional groups present. For example, azepine derivatives have been studied for their ability to inhibit enzymes or interact with receptors involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-azepine: This compound shares a similar azepine ring structure but lacks the pyrazolyl substituent.
2,3,6,7-Tetrahydro-1H-1,4-diazepine: This compound features an additional nitrogen atom in the ring, leading to different chemical properties and reactivity.
Benzazepines: These compounds have a benzene ring fused to the azepine ring, resulting in distinct biological activities and applications.
Uniqueness
1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazolyl group enhances its potential for various applications, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C10H14N4O2 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1-(2-methyl-4-nitropyrazol-3-yl)-2,3,6,7-tetrahydroazepine |
InChI |
InChI=1S/C10H14N4O2/c1-12-10(9(8-11-12)14(15)16)13-6-4-2-3-5-7-13/h2-3,8H,4-7H2,1H3 |
Clé InChI |
INFLAXDGQQDQJQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCC=CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


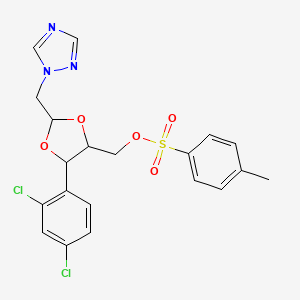
![3-Chloro-4-[(2,4-dichlorophenyl)thio]benzenamine](/img/structure/B14787644.png)
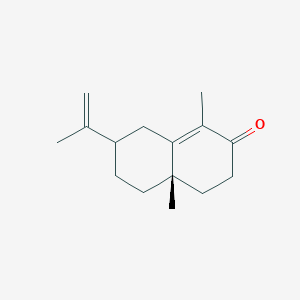
![N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)
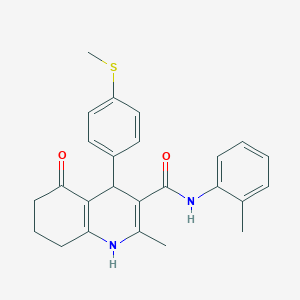

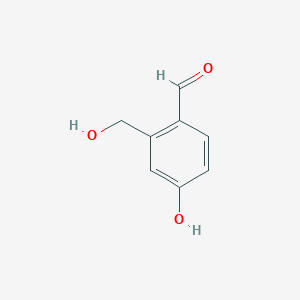
![1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one](/img/structure/B14787679.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid](/img/structure/B14787683.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate](/img/structure/B14787689.png)
![benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate](/img/structure/B14787698.png)
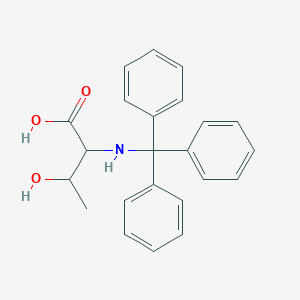
![3-[[(4-Methoxyphenyl)methyl]thio]-L-valine](/img/structure/B14787704.png)

